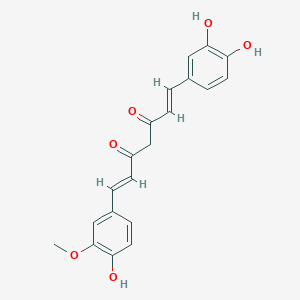

Demethyl Curcumin

Description

Monodemethylcurcumin is a natural product found in Curcuma longa with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFJIZJLZXEJX-YPCIICBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420209 | |

| Record name | NSC687844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-51-4 | |

| Record name | O-Demethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodemethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC687844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODEMETHYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422O27405E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Demethoxycurcumin in Curcuma longa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of demethoxycurcumin, a key curcuminoid naturally occurring in the rhizomes of Curcuma longa (turmeric). This document details the enzymatic pathway, presents quantitative data on enzyme kinetics, outlines relevant experimental protocols, and provides a visual representation of the metabolic process. The terms "demethoxycurcumin" and "demethylcurcumin" are often used interchangeably in scientific literature, with demethoxycurcumin being the more precise biochemical term for the curcuminoid lacking one methoxy group.

Introduction to Curcuminoid Biosynthesis

Curcuminoids, the bioactive polyphenolic compounds responsible for the vibrant yellow color of turmeric, are synthesized through a plant-specific branch of the phenylpropanoid pathway. The three principal curcuminoids found in Curcuma longa are curcumin, demethoxycurcumin, and bisdemethoxycurcumin. Their relative abundance is determined by the substrate specificity of the key enzymes in the terminal steps of their biosynthesis. While curcumin is typically the most abundant, demethoxycurcumin also contributes significantly to the pharmacological profile of turmeric extracts.

The Demethoxycurcumin Biosynthetic Pathway

The synthesis of demethoxycurcumin is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in a series of reactions catalyzed by Type III polyketide synthases (PKSs).

Phenylpropanoid Pathway Precursors

The journey to demethoxycurcumin begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into two key starter molecules for curcuminoid synthesis: p-coumaroyl-CoA and feruloyl-CoA. The critical enzymes in this upstream pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). Further enzymatic steps involving hydroxylases and methyltransferases lead to the formation of feruloyl-CoA from p-coumaroyl-CoA.

Core Biosynthetic Enzymes: DCS and CURS

Two key Type III PKS enzymes are responsible for the final assembly of the curcuminoid scaffold in Curcuma longa:

-

Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a starter molecule (either p-coumaroyl-CoA or feruloyl-CoA) with a molecule of malonyl-CoA to form a diketide-CoA intermediate. Specifically, for demethoxycurcumin synthesis, DCS can utilize either p-coumaroyl-CoA or feruloyl-CoA in the initial step.

-

Curcumin Synthase (CURS): This enzyme, existing in multiple isoforms (e.g., CURS1, CURS2, and CURS3), catalyzes the subsequent condensation of a second starter molecule with the diketide-CoA intermediate produced by DCS. The specific isoform of CURS influences the preference for the starter molecule, thereby directing the synthesis towards a specific curcuminoid.

Formation of Demethoxycurcumin

Demethoxycurcumin is an asymmetrical curcuminoid, meaning it is formed from two different starter molecules. Its biosynthesis proceeds as follows:

-

Step 1 (DCS): Diketide-CoA Synthase (DCS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyl-diketide-CoA. Alternatively, DCS can condense one molecule of feruloyl-CoA with malonyl-CoA to form feruloyl-diketide-CoA.

-

Step 2 (CURS): Curcumin Synthase (CURS) then catalyzes the condensation of the diketide-CoA intermediate with a second, different starter molecule.

-

If the intermediate is p-coumaroyl-diketide-CoA, CURS will condense it with a molecule of feruloyl-CoA .

-

If the intermediate is feruloyl-diketide-CoA, CURS will condense it with a molecule of p-coumaroyl-CoA .

-

This process results in the formation of the demethoxycurcumin scaffold.[1][2] The presence and relative activities of the different CURS isoforms, with their varying substrate specificities, ultimately determine the ratio of curcumin, demethoxycurcumin, and bisdemethoxycurcumin in the plant.[1]

Quantitative Data on Biosynthetic Enzymes

The efficiency of the demethoxycurcumin biosynthesis is dependent on the kinetic properties of the core enzymes, DCS and CURS. The following tables summarize the available quantitative data for these enzymes from Curcuma longa.

| Enzyme | Substrate | KM (μM) | kcat (min-1) | Optimum pH | Optimum Temperature (°C) | Reference |

| Diketide-CoA Synthase (DCS) | Malonyl-CoA | 8.4 | 0.67 | 6.5 - 7.5 | 25 - 35 | [3] |

| Feruloyl-CoA | 46 (S50) | 0.02 s-1 (1.2 min-1) | - | - | [4] | |

| Curcumin Synthase 1 (CURS1) | Feruloyl-CoA | 18 | 1.1 | 9.0 | 50 | [5] |

| p-Coumaroyl-CoA | 189 | 0.85 | 9.0 | 50 | [5] | |

| Curcumin Synthase 3 (CURS3) | Feruloyl-CoA | 2.2 | 0.19 | 8.0 | 45 - 55 | [6] |

| p-Coumaroyl-CoA | 3.4 | 0.36 | 8.0 | 45 - 55 | [6] |

Note: The kinetic properties of DCS for feruloyl-CoA exhibit allosteric behavior, hence the S50 value is provided instead of KM.

Experimental Protocols

In Vitro Enzyme Assays for DCS and CURS Activity

This protocol describes a general method for determining the activity of recombinant DCS and CURS enzymes.

1. Enzyme Preparation:

- Clone and express the coding sequences of C. longa DCS and CURS in a suitable expression system (e.g., E. coli).

- Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

- Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

- For the DCS assay, the reaction mixture should contain the purified DCS enzyme, a starter substrate (p-coumaroyl-CoA or feruloyl-CoA), and [14C]-labeled malonyl-CoA in the reaction buffer.

- For the CURS assay, the reaction mixture should contain the purified CURS enzyme, a starter substrate (p-coumaroyl-CoA or feruloyl-CoA), and the diketide-CoA intermediate (e.g., feruloyl-diketide-CoA) in the reaction buffer. For a coupled assay, both DCS and CURS can be included with the initial substrates.

3. Reaction Conditions:

- Incubate the reaction mixture at the optimal temperature for the respective enzyme (see table above) for a defined period (e.g., 30 minutes).

- Stop the reaction by adding an acid (e.g., 20% acetic acid).

4. Product Analysis:

- Extract the products with an organic solvent (e.g., ethyl acetate).

- Analyze the extracted products using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a UV-Vis detector set at a wavelength suitable for curcuminoids (e.g., 425 nm).

- Quantify the product formation by comparing the peak area to a standard curve of the authentic compound.

High-Performance Liquid Chromatography (HPLC) for Curcuminoid Analysis

This protocol provides a general method for the separation and quantification of curcuminoids from C. longa extracts.

1. Sample Preparation:

- Extract curcuminoids from dried and powdered rhizome tissue using a suitable solvent (e.g., methanol or acetone) with sonication.

- Centrifuge the extract to pellet any insoluble material.

- Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC System and Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 1% citric acid) and an organic phase (e.g., acetonitrile or methanol). A common mobile phase is a mixture of aqueous citric acid and tetrahydrofuran.[7]

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV-Vis detector at 425 nm.

- Injection Volume: 10-20 µL.

3. Quantification:

- Prepare standard solutions of purified curcumin, demethoxycurcumin, and bisdemethoxycurcumin of known concentrations.

- Generate a standard curve for each curcuminoid by plotting peak area against concentration.

- Determine the concentration of each curcuminoid in the sample by interpolating its peak area on the respective standard curve.

Gene Expression Analysis of DCS and CURS by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of DCS and CURS genes in C. longa tissues.

1. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from fresh or frozen rhizome tissue using a plant RNA extraction kit.

- Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design:

- Design gene-specific primers for DCS and the different CURS isoforms based on their known mRNA sequences.

- Design primers for a suitable reference gene (e.g., actin) for normalization.

3. Quantitative PCR (qPCR):

- Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

- Perform the qPCR reaction in a real-time PCR thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension).

- Include no-template controls to check for contamination.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for the target (DCS, CURS) and reference genes.

- Calculate the relative gene expression levels using a suitable method, such as the 2-ΔΔCt method. This will show the fold change in gene expression between different samples (e.g., different tissues or developmental stages).

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Biosynthesis pathway of demethoxycurcumin in Curcuma longa.

References

- 1. Curcumin synthase - Wikipedia [en.wikipedia.org]

- 2. ijfmr.com [ijfmr.com]

- 3. uniprot.org [uniprot.org]

- 4. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. USP HPLC Analysis of Curcuminoids in Powdered Turmeric Extract | Sigma-Aldrich [sigmaaldrich.com]

Demethylcurcumin: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylcurcumin, a primary metabolite of curcumin, is a curcuminoid that has garnered significant interest within the scientific community. As a naturally occurring polyphenolic compound, it shares structural similarities with its parent compound, curcumin, the principal active constituent of turmeric (Curcuma longa). While curcumin has been extensively studied for its therapeutic potential, its metabolites, including demethylcurcumin, are now being investigated for their own biological activities and physicochemical characteristics. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of demethylcurcumin, offering valuable data and methodologies for researchers in drug discovery and development.

Chemical Structure and Identification

Demethylcurcumin, also known as monodemethylcurcumin or O-demethylcurcumin, is structurally characterized by the presence of one less methyl group on one of its aromatic rings compared to curcumin.[1] This structural modification influences its chemical and biological properties.

Below is a summary of the key chemical identifiers for demethylcurcumin:

| Identifier | Value | Reference |

| IUPAC Name | (1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | [1][2] |

| CAS Number | 149732-51-4 | [1][3] |

| Molecular Formula | C₂₀H₁₈O₆ | [1][4] |

| Molecular Weight | 354.35 g/mol | [3][4] |

| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is essential for formulation development and predicting its behavior in biological systems.

A summary of the key physicochemical properties of demethylcurcumin is presented below:

| Property | Value | Reference |

| Melting Point | 166-168 °C | [3] |

| logP (Octanol-Water Partition Coefficient) | 3.34 - 3.98 | [5] |

| pKa (Strongest Acidic) | 8.82 | [5] |

| Water Solubility | 0.00715 mg/mL | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Polar Surface Area | 104.06 Ų | [5] |

Biological Activity and Signaling Pathways

Demethylcurcumin has demonstrated a range of biological activities, including potent action against Trypanosoma and Leishmania species.[6] Furthermore, it exhibits neuroprotective and anti-inflammatory properties.[3]

Recent studies have elucidated that the anti-inflammatory effects of demethoxycurcumin (a closely related derivative) are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4] These pathways are central to the inflammatory response, and their inhibition by demethylcurcumin underscores its therapeutic potential.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of demethylcurcumin. The following sections outline methodologies for determining key physicochemical properties.

Solubility Determination

The solubility of a compound is a critical parameter influencing its absorption and bioavailability. The shake-flask method is a common and reliable technique for solubility determination.

Methodology:

-

An excess amount of demethylcurcumin is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline).[5]

-

The suspension is agitated in a shaker at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 72 hours) to reach equilibrium.[5]

-

The saturated solution is then centrifuged to pellet the undissolved solid.[5]

-

An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm syringe filter.[7]

-

The concentration of demethylcurcumin in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Stability Assay (Forced Degradation)

Stability testing is essential to understand the degradation profile of a compound under various stress conditions. Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of demethylcurcumin in a suitable solvent (e.g., acetonitrile).[1]

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 N HCl at 80°C for 8 hours.[1]

-

Alkaline Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.[8]

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heat at a specific temperature (e.g., 80°C) for a defined period.[1]

-

Photolytic Degradation: Expose to UV light.[1]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.[1]

-

Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.[2]

Permeability Assay (Caco-2 Cell Model)

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal permeability of drugs.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9][10]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[10]

-

Permeability Study:

-

Sample Analysis: The concentration of demethylcurcumin in the collected samples is quantified using a suitable analytical method like HPLC.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Conclusion

Demethylcurcumin presents a compelling profile for further investigation in drug discovery and development. Its distinct chemical structure and physicochemical properties, coupled with its demonstrated biological activities, particularly its anti-inflammatory effects through the modulation of the MAPK and NF-κB signaling pathways, highlight its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct further characterization and evaluation of this promising natural compound. As research continues to unfold the full spectrum of its biological actions, demethylcurcumin may emerge as a valuable lead compound for the development of novel therapeutics.

References

- 1. Demethoxycurcumin, a natural derivative of curcumin attenuates LPS-induced pro-inflammatory responses through down-regulation of intracellular ROS-related MAPK/NF-kappaB signaling pathways in N9 microglia induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curcumin Inhibits the AKT/NF-κB Signaling via CpG Demethylation of the Promoter and Restoration of NEP in the N2a Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demethoxycurcumin mitigates inflammatory responses in lumbar disc herniation via MAPK and NF-κB pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Demethoxycurcumin, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Curcumin inhibits the AKT/NF-κB signaling via CpG demethylation of the promoter and restoration of NEP in the N2a cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

A Technical Guide to the Natural Sources and Isolation of Demethylcurcumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of demethylcurcumin, a significant bioactive compound, and details the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into obtaining this promising natural product for further investigation and application.

Natural Sources of Demethylcurcumin

The primary and most well-documented natural source of demethylcurcumin is the rhizome of the turmeric plant, Curcuma longa L.[1]. Turmeric, a member of the ginger family (Zingiberaceae), produces a group of phenolic compounds known as curcuminoids, which are responsible for its characteristic yellow color. This complex of curcuminoids is principally composed of three major constituents: curcumin (CUR), demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC). Demethylcurcumin is a common term for demethoxycurcumin. The relative concentrations of these curcuminoids can vary depending on the geographical origin and variety of the turmeric plant[2][3].

Isolation and Purification of Demethylcurcumin

The isolation of demethylcurcumin from its natural source involves a multi-step process that begins with the extraction of the crude curcuminoid mixture from turmeric rhizomes, followed by chromatographic separation and purification to isolate the individual components.

Extraction of Crude Curcuminoids

A variety of extraction techniques have been employed to obtain the initial curcuminoid extract from dried and powdered turmeric rhizomes. The choice of method can influence the overall yield and purity of the extracted curcuminoids.

Common Extraction Methods:

-

Soxhlet Extraction: A classical and widely used method that involves continuous extraction with a solvent in a specialized apparatus.[4][5] Acetone has been reported as an effective solvent for this process.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.[6][7]

-

Supercritical Fluid Extraction (SFE): A green technology that employs supercritical carbon dioxide as a solvent, offering high selectivity and leaving no residual organic solvents.[8]

-

Maceration: A simple technique involving soaking the plant material in a solvent for a defined period.[4][6]

Separation and Purification of Demethylcurcumin

Once the crude curcuminoid extract is obtained, various chromatographic techniques are employed to separate demethylcurcumin from curcumin and bisdemethoxycurcumin.

Key Separation Techniques:

-

Column Chromatography: This is the most common method for separating curcuminoids. Silica gel is typically used as the stationary phase, and a mobile phase consisting of a mixture of solvents, such as chloroform and methanol, is used for elution.[9] By gradually increasing the polarity of the mobile phase, the individual curcuminoids can be separated based on their differential adsorption to the silica gel.

-

Supercritical Fluid Chromatography (SFC): This technique offers a rapid and efficient method for the separation of curcuminoids.[8] It uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol.[8]

-

High-Speed Countercurrent Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.[10]

Quantitative Data on Demethylcurcumin Isolation

The yield and purity of demethylcurcumin obtained can vary significantly depending on the isolation method employed. The following table summarizes quantitative data from a study utilizing supercritical fluid chromatography for the separation of curcuminoids from a methanol extract of turmeric.[8]

| Compound | Amount Obtained (mg) | Purity (%) | Mean Recovery (%) |

| Curcumin | 20.8 | 97.9 | 76.6 |

| Demethoxycurcumin | 7.0 | 91.1 | 76.6 |

| Bisdemethoxycurcumin | 4.6 | 94.8 | 76.6 |

Data obtained from a single-step supercritical fluid chromatography separation.[8]

Experimental Protocols

This section provides a detailed methodology for a key experiment in the isolation of demethylcurcumin: column chromatography of a crude curcuminoid extract.

Protocol for Isolation of Demethylcurcumin using Column Chromatography

This protocol is based on established methods for the separation of curcuminoids.[9]

Materials and Equipment:

-

Crude curcuminoid extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Chloroform and Methanol (HPLC grade)

-

Collection tubes or flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Preparation of the Column:

-

Prepare a slurry of silica gel in chloroform.

-

Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle and the excess solvent to drain until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve a known amount of the crude curcuminoid extract in a minimal amount of the initial mobile phase (e.g., 98:2 chloroform:methanol).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar mobile phase, such as pure chloroform or a high chloroform-to-methanol ratio (e.g., 98:2).

-

Gradually increase the polarity of the mobile phase by incrementally increasing the proportion of methanol (e.g., 95:5, 90:10 chloroform:methanol).

-

Collect the eluting solvent in fractions (e.g., 10 mL fractions).

-

-

Fraction Analysis:

-

Monitor the separation process by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., 95:5 chloroform:methanol).

-

Visualize the separated spots under a UV lamp. Curcumin, demethoxycurcumin, and bisdemethoxycurcumin will appear as distinct yellow spots with different Rf values.

-

-

Isolation and Purification:

-

Combine the fractions containing pure demethylcurcumin, as identified by TLC.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified demethylcurcumin.

-

The purity of the isolated compound can be further assessed by High-Performance Liquid Chromatography (HPLC).

-

Signaling Pathways and Biological Activities

While the biological activities of curcumin have been extensively studied, research specifically on demethylcurcumin is less abundant. However, studies have indicated that demethylcurcumin also possesses significant biological properties, including anti-inflammatory and neuroprotective effects.[11]

One area of investigation has been the effect of demethylated curcuminoids on inflammatory pathways. For instance, demethylcurcumin has been shown to be more potent than curcumin in protecting against glutamate-induced oxidative stress in neuronal cells.[11] It has also been observed to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α) in human microvascular endothelial cells, suggesting an anti-inflammatory role.[11]

The Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation, has been identified as a target for curcumin.[12] Curcumin can regulate this pathway through the demethylation of Wnt antagonists, leading to the re-expression of silenced genes.[12] While this has been demonstrated for curcumin, it is plausible that demethylcurcumin, due to its structural similarity, may exert similar effects on this and other signaling pathways.

Visualizations

Experimental Workflow for Demethylcurcumin Isolation

Caption: Workflow for the isolation of demethylcurcumin from turmeric.

Potential Signaling Pathway Modulation by Demethylcurcumin

Caption: Potential anti-inflammatory and neuroprotective pathways of demethylcurcumin.

References

- 1. media.neliti.com [media.neliti.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. search.library.ucla.edu [search.library.ucla.edu]

- 8. updatepublishing.com [updatepublishing.com]

- 9. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of curcumin associated with regulation of epigenetic mechanisms: implications for the Wnt/-catenin pathway [medigraphic.com]

- 11. Purification of Curcumin from Ternary Extract-Similar Mixtures of Curcuminoids in a Single Crystallization Step | MDPI [mdpi.com]

- 12. Various Extraction Techniques of Curcumin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Efficacy of Demethylated Curcuminoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the principal curcuminoid found in the rhizomes of Curcuma longa, has garnered significant attention for its therapeutic properties, particularly its potent antioxidant activity. However, commercial curcumin extracts are typically a mixture of curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC). The process of demethylation, which distinguishes DMC and BDMC from curcumin, has a notable impact on their biological activities. This technical guide provides an in-depth analysis of the antioxidant properties of these demethylated curcuminoids, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways. The phenolic hydroxyl group is a key structural component for the antioxidant activity of curcuminoids.[1][2] The presence of methoxy groups also influences this activity.[2]

Comparative Antioxidant Activity: Quantitative Analysis

The antioxidant capacity of curcumin and its demethylated derivatives has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from multiple studies, providing a comparative overview of their efficacy in different antioxidant models.

Table 1: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

| Compound | IC50 (µM) | IC50 (µg/mL) | Relative Potency vs. Curcumin | Reference |

| Curcumin | 17.1 ± 0.6 | - | 1.00 | [3][4] |

| Demethoxycurcumin (DMC) | 37.8 ± 1.2 | 12.46 ± 0.02 | ~0.45 | [3][4][5] |

| Bisdemethoxycurcumin (BDMC) | 119.2 ± 1.8 | 17.94 ± 0.06 | ~0.14 | [3][4][5] |

| Trolox (Reference) | 16.5 ± 0.3 | - | ~1.04 | [3][4] |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: ABTS Radical Cation Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

| Compound | Antioxidant Potential Order | Reference |

| Curcuminoids and derivatives | BDC > CUR > DMC > CML ≈ BDMC > CRD > CRT > CAL | [6] |

Note: BDC (3,3'-bisdemethylcurcumin), CML (4-O-(2-hydroxyethyl)-curcumin), CRD (4,4'-di-O-(carboxy-methyl)-curcumin), CRT (4,4'-di-O-(acetyl)-curcumin), CAL (4,4'-di-O-allyl-curcumin). This study used synthetic derivatives in addition to natural curcuminoids.

Table 3: Inhibition of AAPH-Induced Linoleic Acid Peroxidation

This assay assesses the ability of an antioxidant to inhibit the peroxidation of linoleic acid initiated by the peroxyl radical generator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The stoichiometric number (n) represents the number of peroxyl radicals trapped by each molecule of the antioxidant.

| Compound | Stoichiometric Number (n) | Reference |

| Curcumin | 2.7 | [4] |

| Demethoxycurcumin (DMC) | 2.0 | [4] |

| Bisdemethoxycurcumin (BDMC) | 1.4 | [4] |

| Trolox (Reference) | 2.7 | [4] |

Table 4: Protection against AAPH-Induced Red Blood Cell Hemolysis

This cellular-based assay measures the ability of an antioxidant to protect red blood cells from hemolysis induced by AAPH.

| Compound | Protective Activity Order | Reference |

| Curcumin and its derivatives | OHC > THC = HHC > Trolox > Curcumin = Dmc | [4] |

Note: OHC (octahydrocurcumin), THC (tetrahydrocurcumin), HHC (hexahydrocurcumin). Hydrogenated derivatives showed higher activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagent Preparation : A solution of 0.16 mM DPPH in methanol is prepared.[3] The antioxidant compounds (curcumin, DMC, BDMC) are dissolved in methanol to various concentrations.[3]

-

Reaction Mixture : An aliquot of the antioxidant solution (e.g., 0.2 mL) is mixed with the DPPH solution (e.g., 0.1 mL) and the total volume is brought up to 3 mL with methanol.[3]

-

Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.[7] The decrease in absorbance corresponds to the scavenging of DPPH radicals.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance of the reaction mixture with the antioxidant. The IC50 value is determined by plotting the percentage of scavenging against the antioxidant concentration.

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.

-

ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reaction Mixture : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm. A specific volume of the antioxidant solution is then added to the diluted ABTS•+ solution.

-

Incubation : The reaction is allowed to proceed for a set time (e.g., 6 minutes).

-

Measurement : The absorbance is read at 734 nm.

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

AAPH-Induced Linoleic Acid Peroxidation Assay

This assay measures the inhibition of lipid peroxidation in a linoleic acid emulsion.

-

Emulsion Preparation : A linoleic acid emulsion is prepared in a phosphate buffer (e.g., pH 7.4).

-

Reaction Initiation : The antioxidant is added to the emulsion, followed by the addition of AAPH to initiate the peroxidation reaction.

-

Incubation : The mixture is incubated at a constant temperature (e.g., 37°C) with shaking.

-

Measurement of Peroxidation : Aliquots are taken at various time intervals, and the extent of peroxidation is measured, often by determining the formation of conjugated dienes spectrophotometrically at 234 nm.

-

Calculation : The antioxidant activity is determined by measuring the length of the lag phase before the rapid increase in peroxidation. The stoichiometric number (n) is calculated from the duration of the inhibition period, the rate of radical initiation, and the concentration of the antioxidant.[4]

Signaling Pathways and Mechanisms of Action

The antioxidant activity of curcuminoids is not solely based on direct free radical scavenging. They also modulate cellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. While much of the research has focused on curcumin, the structural similarities of DMC and BDMC suggest they may act through similar mechanisms, albeit with potentially different potencies.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Curcumin is a known activator of this pathway.[8]

References

- 1. Neuroprotective and Antiinflammatory Properties of a Novel Demethylated Curcuminoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free radical scavenging activity of curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

Demystifying Demethylcurcumin: A Technical Guide to its Role in DNA Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. The search for effective and non-toxic epigenetic modulators has led to a growing interest in natural compounds. Among these, demethylated curcuminoids, specifically demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC), have emerged as promising agents capable of reversing aberrant DNA hypermethylation. This technical guide provides an in-depth analysis of the role of these demethylcurcumin compounds in DNA demethylation, focusing on their mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these properties. Detailed signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Epigenetic Promise of Curcuminoids

DNA methylation, the addition of a methyl group to the 5-position of cytosine residues in CpG dinucleotides, is a key epigenetic mark that typically leads to gene silencing. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). In pathological conditions like cancer, hypermethylation of tumor suppressor gene promoters is a common event, leading to their inactivation and contributing to tumorigenesis.

Curcumin, the principal curcuminoid derived from turmeric, has been extensively studied for its pleiotropic therapeutic effects. However, its demethylated analogs, demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC), have demonstrated distinct and sometimes more potent activities, particularly in the realm of epigenetics. This guide focuses on the specific role of these "demethylcurcumin" compounds as DNA demethylating agents.

Mechanism of Action: Inhibition of DNA Methyltransferases

The primary mechanism by which demethylcurcuminoids exert their demethylating effects is through the direct inhibition of DNMTs, particularly DNMT1, the maintenance methyltransferase. By suppressing DNMT1 activity, these compounds prevent the methylation of newly synthesized DNA strands during replication, leading to passive demethylation and the potential for re-expression of silenced genes.

Signaling Pathway: From DNMT Inhibition to Gene Re-activation

The inhibition of DNMT1 by demethylcurcuminoids can lead to the reactivation of key tumor suppressor genes. One well-documented example is the Wnt inhibitory factor-1 (WIF-1) gene, which is frequently silenced by promoter hypermethylation in various cancers. The re-expression of WIF-1 antagonizes the pro-oncogenic Wnt signaling pathway.

Some studies suggest that certain curcuminoids may also influence the expression of Ten-Eleven Translocation (TET) enzymes, which are involved in active DNA demethylation. However, the primary and most consistently reported mechanism for demethylcurcuminoids remains the inhibition of DNMT1.

Quantitative Data on Demethylation Effects

The efficacy of demethylcurcuminoids as DNA demethylating agents has been quantified in several studies. The following tables summarize key quantitative data from research on non-small cell lung cancer (NSCLC) cell lines.

Table 1: In Vitro DNMT1 Inhibition by Curcuminoids

| Compound | Minimal Concentration for Complete DNMT1 Inhibition |

| Bisdemethoxycurcumin (BDMC) | 0.5 - 1 µM [1][2][3][4] |

| Demethoxycurcumin (DMC) | 5 µM[1][3] |

| Curcumin | 10 µM[1][3] |

| Decitabine (DAC) - Positive Control | 0.1 - 0.5 µM[1][3] |

Table 2: WIF-1 Promoter Demethylation and Gene Re-expression in A549 NSCLC Cells

| Treatment (Concentration) | WIF-1 Promoter Demethylation | WIF-1 mRNA Re-expression |

| Bisdemethoxycurcumin (20 µM) | Yes [1][2][3][4] | Yes [1][3] |

| Demethoxycurcumin (20 µM) | Yes [1][2][3][4] | Yes [1][3] |

| Curcumin (20 µM) | No[1][2][3][4] | No[1][3] |

| Curcumin (40 µM) | Not Reported | Yes[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of demethylcurcumin's role in DNA demethylation.

Experimental Workflow Overview

Cell Culture and Treatment

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549, H460, and SPC-A-1.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of curcumin, demethoxycurcumin, bisdemethoxycurcumin, or the positive control, decitabine (DAC). Cells are typically incubated for 72 hours.

DNMT1 Activity Assay (In Vitro ELISA-based)

-

Principle: This assay quantifies the activity of DNMT1 by measuring the methylation of a synthetic DNA substrate.

-

Procedure:

-

A DNMT1 enzyme solution is incubated with the test compounds (DMC, BDMC) at various concentrations in a reaction buffer containing S-adenosylmethionine (SAM) as the methyl donor.

-

This mixture is added to microplate wells coated with the DNA substrate.

-

The reaction is allowed to proceed, during which the DNA substrate becomes methylated by active DNMT1.

-

The plate is washed, and a capture antibody that specifically recognizes 5-methylcytosine is added.

-

A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then added.

-

A colorimetric substrate is added, and the absorbance is measured. The intensity of the color is proportional to the amount of DNA methylation and inversely proportional to the inhibitory activity of the test compound.

-

Methylation-Specific PCR (MSP) for WIF-1 Promoter

-

Genomic DNA Extraction: Genomic DNA is extracted from treated and untreated cells using a commercial kit.

-

Bisulfite Conversion: 1-2 µg of genomic DNA is treated with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Two pairs of primers are designed for the WIF-1 promoter region.

-

Methylated (M) primers: Specific for the sequence containing methylated cytosines after bisulfite treatment.

-

Unmethylated (U) primers: Specific for the sequence where unmethylated cytosines were converted to uracil.

-

-

PCR Conditions:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of: 94°C for 30 sec, annealing temperature (specific to primers) for 30 sec, 72°C for 30 sec.

-

Final extension: 72°C for 7 min.

-

-

Analysis: PCR products are resolved on a 2% agarose gel. The presence of a band in the lane with M primers indicates methylation, while a band in the U lane indicates a lack of methylation.

Reverse Transcription PCR (RT-PCR) for WIF-1 mRNA Expression

-

Total RNA Extraction: Total RNA is isolated from cells using a suitable reagent like TRIzol.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is used as a template for PCR with primers specific for the WIF-1 gene. A housekeeping gene (e.g., GAPDH) is amplified as an internal control.

-

PCR Conditions:

-

Initial denaturation: 94°C for 5 min.

-

30-35 cycles of: 94°C for 30 sec, annealing temperature for 30 sec, 72°C for 1 min.

-

Final extension: 72°C for 10 min.

-

-

Analysis: PCR products are visualized on an agarose gel. The intensity of the WIF-1 band, normalized to the GAPDH band, indicates the level of mRNA expression.

Western Blotting for WIF-1 Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with a primary antibody against WIF-1 overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The demethylcurcuminoids, demethoxycurcumin and bisdemethoxycurcumin, have demonstrated significant potential as DNA demethylating agents. Their ability to inhibit DNMT1 at low micromolar concentrations, leading to the demethylation and re-expression of tumor suppressor genes like WIF-1, positions them as promising candidates for further investigation in cancer therapy and other diseases driven by epigenetic dysregulation.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings and assess the efficacy and safety of these compounds in animal models.

-

Combination therapies: Investigating the synergistic effects of demethylcurcuminoids with conventional chemotherapy or other epigenetic drugs.

-

Bioavailability and formulation: Developing strategies to improve the bioavailability of these compounds to enhance their therapeutic potential.

-

Broader epigenetic effects: Exploring the impact of these compounds on other epigenetic modifications and their interplay with DNA methylation.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the role of demethylcurcumin in the exciting field of epigenetic modulation.

References

- 1. The combination of dimethoxycurcumin with DNA methylation inhibitor enhances gene re-expression of promoter-methylated genes and antagonizes their cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Hypomethylation effects of curcumin, demethoxycurcumin and bisdemethoxycurcumin on WIF-1 promoter in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review of demethyl curcumin's therapeutic effects.

An In-depth Technical Guide to the Therapeutic Effects of Demethyl Curcumin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylated curcuminoids, particularly bisdemethoxycurcumin (BDMC), represent a significant area of interest in phytopharmaceutical research. As one of the three primary curcuminoids derived from the rhizome of Curcuma longa (turmeric), BDMC exhibits a distinct pharmacological profile.[1][2] Notably, it demonstrates greater chemical stability under physiological conditions compared to its parent compound, curcumin, which may contribute to enhanced bioavailability.[3][4][5] This technical guide provides a comprehensive review of the existing literature on the therapeutic effects of this compound, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties. We will delve into the molecular mechanisms and signaling pathways modulated by BDMC, present quantitative data in a structured format, detail common experimental protocols, and provide visual representations of key biological processes to facilitate a deeper understanding for research and development applications.

Anti-Cancer Effects

Bisdemethoxycurcumin (BDMC) has demonstrated significant anti-tumor properties across various cancer types. Its multifaceted mechanism of action involves the modulation of critical molecular targets associated with carcinogenesis, including tumor formation, promotion, and metastasis.[1][3]

Molecular Mechanisms & Signaling Pathways

BDMC exerts its anti-cancer effects through several key pathways:

-

Induction of Apoptosis: BDMC triggers programmed cell death in cancer cells through both caspase-dependent and caspase-independent mechanisms.[1] In gastric adenocarcinoma, for instance, BDMC promotes apoptosis by increasing the expression of caspase-3 and decreasing the Bcl-2/Bax ratio, indicating mitochondrial modulation.[6] Key signaling pathways involved in apoptosis induction include the Smad and Akt pathways.[1][7]

-

Cell Cycle Arrest: The compound can halt the cell cycle at the G1 phase, thereby disrupting the uncontrolled proliferation characteristic of cancer cells.[1]

-

Inhibition of Invasion and Metastasis: BDMC has been shown to suppress the migration and invasion of highly metastatic cancer cells.[8] This is achieved by targeting key molecular components like matrix metalloproteinases (MMPs) and urokinase, which are responsible for the degradation of the extracellular matrix.[1][7] Furthermore, BDMC can regulate the expression of E-cadherin and vimentin, proteins crucial to the epithelial-mesenchymal transition (EMT), a key process in metastasis.[8]

-

Induction of Autophagy: In some cancer cell lines, such as 95D lung cancer cells, autophagy is involved in the anti-cancer effects of BDMC.[8]

Quantitative Data

| Cancer Type | Cell Line | Effect | Concentration / IC50 | Reference |

| Gastric Adenocarcinoma | SGC 7901 | Inhibition of cell growth | Most efficacious at 100 µM | [6] |

| Human Glioma | LN229 / GBM8401 | Lower anti-cancer activity compared to curcumin | Curcumin IC50 in SVG p12: 4.19 μM | [7] |

| Lung Cancer | 95D | Inhibition of migration and invasion | - | [8] |

| Cisplatin-Resistant Lung Cancer | - | Sensitizes cells to chemotherapy | - | [7] |

Anti-Inflammatory Effects

BDMC possesses potent anti-inflammatory properties, although its efficacy in relation to other curcuminoids can be context-dependent. The methoxy groups on the phenyl ring of curcuminoids play a critical role in their anti-inflammatory activity, particularly in the suppression of TNF-induced NF-κB activation.[9][10] The relative potency for this specific action is Curcumin > Demethoxycurcumin > BDMC.[9][10]

Molecular Mechanisms & Signaling Pathways

The primary mechanism of BDMC's anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[1][11] BDMC can suppress NF-κB activation, leading to a downstream reduction in inflammatory mediators.[1] In the context of ulcerative colitis, BDMC has been shown to potentially act by suppressing the PI3K/Akt and MAPK pathways .[4]

References

- 1. mnba-journal.com [mnba-journal.com]

- 2. Bisdemethoxycurcumin - Wikipedia [en.wikipedia.org]

- 3. Promising anti-tumor properties of bisdemethoxycurcumin: A naturally occurring curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the Mechanisms of Bisdemethoxycurcumin in Ulcerative Colitis: Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bisdemethoxycurcumin attenuates gastric adenocarcinoma growth by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Bisdemethoxycurcumin suppresses migration and invasion of highly metastatic 95D lung cancer cells by regulating E-cadherin and vimentin expression, and inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. | Semantic Scholar [semanticscholar.org]

- 10. Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Demethylcurcumin: A Primary Human Metabolite of Curcumin - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its pleiotropic therapeutic properties. However, its clinical utility is hampered by poor oral bioavailability, rapid metabolism, and systemic elimination. A key aspect of its biotransformation in humans involves the gut microbiota, which mediates the demethylation of curcumin to form demethylcurcumin. This technical guide provides an in-depth overview of demethylcurcumin as a primary human metabolite of curcumin, focusing on its formation, pharmacokinetic profile, biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its quantification and diagrams of key molecular pathways are presented to support further research and drug development efforts in this area.

Introduction

Curcumin is a polyphenolic compound extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. Despite its therapeutic potential, the low systemic bioavailability of curcumin remains a significant challenge. Following oral administration, curcumin undergoes extensive metabolism in the intestine and liver, leading to the formation of various metabolites. While conjugation reactions producing glucuronide and sulfate derivatives are major metabolic pathways, recent evidence highlights the crucial role of the human gut microbiota in the biotransformation of curcumin. One of the key microbial metabolic pathways is the demethylation of curcumin, resulting in the formation of demethylcurcumin. This metabolite has been shown to possess distinct biological activities that may contribute to the overall therapeutic effects attributed to curcumin. Understanding the formation, fate, and function of demethylcurcumin is therefore critical for the development of curcumin-based therapeutics with improved efficacy.

Formation and Metabolism of Demethylcurcumin

The formation of demethylcurcumin from curcumin in humans is primarily a result of the metabolic activity of the intestinal microbiota.[1][2][3][4] Specifically, bacterial species such as Blautia sp. have been identified to catalyze the cleavage of the methyl aryl ether group of curcumin.[1] This biotransformation is an alternative metabolic pathway to the more commonly studied reduction of the heptadienone backbone of curcuminoids.[1]

The metabolic conversion of curcumin to demethylcurcumin is a sequential process. The gut microbiota can further metabolize demethylcurcumin to other derivatives.[1] The presence of these demethylated metabolites in the colon suggests that they may exert local biological effects within the gastrointestinal tract, and upon absorption, contribute to the systemic effects of orally administered curcumin.[4]

References

- 1. Curcuminoid Demethylation as an Alternative Metabolism by Human Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Gut Microbiota as a Prospective Therapeutic Target for Curcumin: A Review of Mutual Influence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anti-proliferative and Apoptotic Effects of Demethyl Curcumin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl curcumin (DMC), a natural analog of curcumin, has garnered significant attention in oncology research for its potent anti-cancer properties.[1][2] Exhibiting greater stability under physiological conditions compared to its parent compound, DMC has demonstrated significant anti-proliferative and apoptotic effects across a spectrum of cancer cell lines.[1] This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-cancer effects of DMC, intended to serve as a valuable resource for researchers and professionals in drug development.

Anti-proliferative Activity of this compound

DMC effectively inhibits the proliferation of various cancer cells in a dose-dependent manner.[3] The half-maximal inhibitory concentration (IC50) serves as a key metric of its cytotoxic potential.

Table 1: IC50 Values of this compound (DMC) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 of DMC (µM) | Duration of Treatment (h) | Citation |

| Breast Cancer | MDA-MB-231 | 11.32 ± 2.13 | 72 | [4] |

| MDA-MB-468 | 18.61 ± 3.12 | 72 | [4] | |

| BT-20 | 16.23 ± 2.16 | 72 | [4] | |

| T47D | 2.07 ± 0.08 | 72 | [4] | |

| MCF7 | 1.32 ± 0.06 | 72 | [4] | |

| Prostate Cancer | PC3 | >50 | 72 | [3] |

| LNCaP | ~40 | 72 | [3] | |

| DU145 | >50 | 72 | [3] | |

| Lung Cancer | NCI-H460 | Not explicitly stated, but significant cell death observed at 50 µM | 24 | [5] |

| Head and Neck Squamous Cell Carcinoma | FaDu | Not explicitly stated, but significant apoptosis observed at various concentrations | Not specified | [1] |

| Osteosarcoma | HOS | Not explicitly stated, but significant apoptosis observed at 50 µM | 24 | [6] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Induction of Apoptosis by this compound

A primary mechanism through which DMC exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This is characterized by distinct morphological and biochemical changes in cancer cells.

Table 2: Quantitative Apoptotic Effects of this compound (DMC)

| Cancer Cell Line | DMC Concentration (µM) | Duration of Treatment (h) | Percentage of Apoptotic Cells (Early + Late) | Method of Detection | Citation |

| HOS (Osteosarcoma) | 50 | 24 | 98.8% | Annexin V/PI Staining | [6] |

| FaDu (HNSCC) | Various | Not specified | Significant increase in apoptotic population | FACS | [1] |

| NCI-H460 (Lung Cancer) | 50 | 24 | Significant increase in sub-G1 phase cells | Flow Cytometry | [5] |

Signaling Pathways Modulated by this compound

DMC-induced apoptosis is a multi-faceted process involving the modulation of several key signaling pathways. The primary pathways implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often converging on the activation of caspases. A significant target of DMC is the NF-κB signaling pathway, which plays a crucial role in cancer cell survival and proliferation.[1]

Mitochondrial (Intrinsic) Apoptotic Pathway

DMC has been shown to disrupt the mitochondrial membrane potential and regulate the expression of Bcl-2 family proteins.[5] It upregulates pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[7]

Caption: Mitochondrial pathway of apoptosis induced by DMC.

NF-κB Signaling Pathway

In many cancer cells, the transcription factor NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. DMC has been shown to inhibit the phosphorylation and subsequent translocation of NF-κB from the cytosol to the nucleus.[1] This suppression of NF-κB activity is a key mechanism by which DMC sensitizes cancer cells to apoptosis.

Caption: Inhibition of the NF-κB survival pathway by DMC.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of DMC on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.

-

DMC Treatment: Prepare serial dilutions of DMC in culture medium. Replace the medium in each well with 100 µL of the DMC solutions at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the DMC concentration to determine the IC50 value.

Caption: Workflow of the MTT cell proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DMC for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[11]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Workflow for apoptosis detection by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell survival pathways.

-

Protein Extraction: Treat cells with DMC, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 35 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-NF-κB) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, effectively inhibiting cell proliferation and inducing apoptosis in a wide range of cancer cell lines. Its ability to modulate key signaling pathways, particularly the mitochondrial and NF-κB pathways, underscores its therapeutic promise. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of DMC as a novel cancer therapeutic. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its clinical utility.

References

- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Curcumin and Its Derivatives Induce Apoptosis in Human Cancer Cells by Mobilizing and Redox Cycling Genomic Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Curcumin, demethoxycurcumin, and bisdemethoxycurcumin induced caspase-dependent and –independent apoptosis via Smad or Akt signaling pathways in HOS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

A Technical Guide to the Neuroprotective Properties of Demethylcurcumin in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of demethylated curcumin derivatives, including bisdemethylcurcumin and di-O-demethylcurcumin, as demonstrated in various preclinical models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular signaling pathways.

Introduction

Neurodegenerative diseases and acute brain injuries represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is the interplay of oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss. Curcumin, the primary bioactive compound in turmeric, has long been investigated for its pleiotropic therapeutic effects. However, its clinical translation has been hampered by poor bioavailability. Demethylated forms of curcumin have emerged as promising alternatives, exhibiting enhanced neuroprotective and anti-inflammatory properties in several preclinical studies.[1][2] This guide focuses on the preclinical evidence supporting the neuroprotective potential of these demethylated curcuminoids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of demethylcurcumin.

Table 1: Neuroprotective Effects of Demethylcurcumin in a Glutamate-Induced Excitotoxicity Model

| Cell Line | Treatment | Concentration | Outcome Measure | Result | Reference |

| HT4 Neuronal Cells | Demethylated Curcumin (DC) | 500 ng/ml | Cell Viability (vs. Glutamate) | Increased cell viability | [1] |

| HT4 Neuronal Cells | Demethylated Curcumin (DC) | 500 ng/ml | Glutathione (GSH) Levels | Completely spared glutamate-induced loss of cellular GSH | [1][2] |

| HT4 Neuronal Cells | Demethylated Curcumin (DC) | 500 ng/ml | Reactive Oxygen Species (ROS) | Prevented glutamate-induced elevation of cellular ROS | [1][2] |

| HT4 Neuronal Cells | Demethylated Curcumin (DC) | 500 ng/ml | Intracellular Calcium | Failed to attenuate glutamate-induced elevation | [1][2] |

Table 2: Neuroprotective Effects of Di-O-Demethylcurcumin in an Alzheimer's Disease Model

| Cell Line | Insult | Treatment | Outcome Measure | Result | Reference |

| SK-N-SH Neuroblastoma | Amyloid-β (Aβ) 25-35 | Di-O-demethylcurcumin | Cell Viability | Elevated cell viability | [3][4] |

| SK-N-SH Neuroblastoma | Amyloid-β (Aβ) 25-35 | Di-O-demethylcurcumin | Reactive Oxygen Species (ROS) | Decreased level of ROS | [3][4] |

| SK-N-SH Neuroblastoma | Amyloid-β (Aβ) 25-35 | Di-O-demethylcurcumin | Nrf2 Translocation | Promoted translocation from cytoplasm to nucleus | [3][4] |

| SK-N-SH Neuroblastoma | Amyloid-β (Aβ) 25-35 | Di-O-demethylcurcumin | HO-1, NQO1, GCLC Expression | Increased expression of these Nrf2-downstream proteins | [3][4] |

| SK-N-SH Neuroblastoma | Amyloid-β (Aβ) 25-35 | Di-O-demethylcurcumin | SOD Activity | Increased activity | [3][4] |

| SK-N-SH Neuroblastoma | Amyloid-β (Aβ) 25-35 | Di-O-demethylcurcumin | NF-κB (p65) Translocation | Suppressed translocation from cytoplasm to nucleus | [3] |

| SK-N-SH Neuroblastoma | Amyloid-β (Aβ) 25-35 | Di-O-demethylcurcumin | iNOS Expression & NO Production | Attenuated expression and production | [3] |

Table 3: Anti-inflammatory Effects of Demethylcurcumin

| Cell Line | Challenge | Treatment | Outcome Measure | Result | Reference |

| Human Microvascular Endothelial Cells (HMECs) | TNF-α | Demethylated Curcumin (DC) | TNF-α-inducible Genes | 1,065 genes were sensitive to DC | [1][2] |

| Human Microvascular Endothelial Cells (HMECs) | TNF-α | Demethylated Curcumin (DC) | CXCL10 and CXCL11 Expression | Sensitive to DC | [1][2] |

| Human Microvascular Endothelial Cells (HMECs) | TNF-α | Demethylated Curcumin (DC) | ICAM-1 and VCAM-1 Expression | Uniquely sensitive to DC | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

3.1. Glutamate-Induced Neurotoxicity Model

-

Cell Culture: HT4 neuronal cells were seeded in six-well plates at a density of 0.1 × 10^6 cells/well.[1]

-

Treatment: Cells were pre-treated with demethylated curcumin (DC) or a 95% extract of curcumin (C95) for 8 hours.[1]

-

Induction of Neurotoxicity: Following pre-treatment, cells were exposed to 10 mM glutamate.[1]

-

Assessment of Neuroprotection:

-

Cell Viability: Lactate dehydrogenase (LDH) activity was measured in the cell monolayer, detached cells, and cell-culture media to determine total LDH activity and calculate cell viability.[1]

-

Glutathione (GSH) Assay: Reduced glutathione was detected from HT4 cell acid lysates using HPLC with a coulometric electrode array detector.[1]

-

Reactive Oxygen Species (ROS) Assay: Cellular ROS levels were estimated based on DCF fluorescence.[1]

-

Intracellular Calcium Measurement: Changes in intracellular calcium levels were monitored.[1]

-

3.2. Amyloid-β-Induced Neurotoxicity Model

-

Cell Culture: Human neuroblastoma SK-N-SH cells were used.[3][4]

-

Treatment: Cells were pre-treated with di-O-demethylcurcumin.[3][4]

-

Induction of Neurotoxicity: Neurotoxicity was induced by exposing the cells to amyloid-β peptide 25-35 (Aβ25-35).[3][4]

-

Assessment of Neuroprotection and Signaling Pathways:

-